Sitostanol-d7
CAS No.:
Cat. No.: VC0198282
Molecular Formula: C₂₉H₄₅D₇O
Molecular Weight: 423.77
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₉H₄₅D₇O |
|---|---|
| Molecular Weight | 423.77 |
Introduction
Chemical Structure and Properties
Molecular Configuration
Sitostanol-d7 has the following key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₂₉H₄₅D₇O |
| Molecular Weight | 423.77 g/mol |
| Synonym | 5α-Cholestan-24(RS)-ethyl-3β-ol-25,26,26,26,27,27,27-d7 |
| Physical State | Solid |
| Color | Off-white |
The compound features deuterium atoms strategically positioned at carbons 25, 26, and 27 of the sterol side chain, creating a stable isotope-labeled molecule that maintains the biological activity of the parent compound while allowing for precise analytical tracking .
Synthesis and Production
The synthesis typically involves multiple steps:
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Isolation or synthesis of β-sitosterol from plant sources
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Hydrogenation of the C-5 double bond to produce sitostanol
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Selective deuteration of the side chain at positions 25, 26, and 27
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Purification to obtain high-quality Sitostanol-d7
Commercial production is typically conducted under laboratory conditions with careful quality control to ensure high isotopic purity and chemical purity, which are essential for its research applications .
Applications in Research
Metabolic Studies
Sitostanol-d7 serves as a valuable tool in metabolic studies focused on sterol absorption, distribution, and elimination. Its applications include:
Analytical Chemistry Applications
In analytical chemistry, sitostanol-d7 has several important roles:
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Internal Standard: Sitostanol-d7 serves as an internal standard for the quantification of phytosterols and phytostanols in various matrices, including food, biological fluids, and tissues. The deuterium labeling allows for clear differentiation from naturally occurring compounds, enabling precise quantification even in complex matrices .
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Method Development: The compound is utilized in the development and validation of analytical methods for sterol analysis, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications .
Comparison with Related Compounds
Sitostanol-d7 shares structural similarities with several other phytosterols and sterols. The following table provides a comparison:
| Compound | Structure Type | Key Differences from Sitostanol-d7 |
|---|---|---|
| Sitostanol | Saturated Phytosterol | Parent compound without deuteration; identical structure but with normal hydrogen atoms |
| β-Sitosterol | Unsaturated Phytosterol | Contains a double bond at C-5; less hydrophobic than sitostanol-d7 |
| Campesterol | Methylated Phytosterol | Methyl group at C-24 instead of ethyl group; different metabolic pathways |
| Sitosterol-d7 | Deuterated Phytosterol | Unsaturated at C-5 position; otherwise similar deuteration pattern |
| Campestanol-d7 | Deuterated Phytosterol | Methyl group at C-24 instead of ethyl group; similar deuteration pattern |
| Cholestanol-d7 | Deuterated Sterol | Lacks the C-24 ethyl group; similar core structure |
Current Research Findings
Research utilizing sitostanol-d7 has yielded important findings in several areas:
Absorption and Metabolism Studies
Studies using sitostanol-d7 have provided detailed insights into the absorption and metabolism of phytostanols. Research has shown that phytostanols have lower absorption rates compared to phytosterols in humans, with a specific absorption rate typically below 0.5%. This makes them particularly valuable for cholesterol-lowering applications .
In duodenum content and blood sampling studies, sitostanol-d7 has been used to track the fate of dietary phytostanols. These studies have demonstrated that phytostanols compete with cholesterol for incorporation into micelles in the intestinal lumen, thereby reducing cholesterol absorption efficiency .
Analytical Method Development
Recent research has focused on developing and validating analytical methods for the quantification of sterols and stanols using deuterated standards such as sitostanol-d7. These methods have achieved high sensitivity and specificity, with limits of detection in the range of 0.003–0.09 nmol/mg dry weight for various sterols and stanols .
A validated method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for the quantification of sterols and stanols in fecal samples, utilizing deuterated standards including sitostanol derivatives. This method has shown good precision with coefficients of variation below 15% for most compounds and apparent recoveries between 88% and 111% .
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